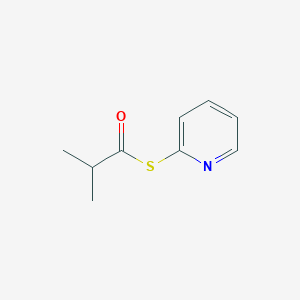
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester is an organic compound with the molecular formula C9H11NOS It is a thioester derivative of propanethioic acid and is characterized by the presence of a pyridinyl group attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanethioic acid, 2-methyl-, S-2-pyridinyl ester typically involves the esterification of propanethioic acid with 2-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanethioic acid, 2-methyl-, S-2-pyridinyl ester involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release active thiol compounds, which can modulate biological pathways. The pyridinyl group can interact with specific binding sites on proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanethioic acid, S-(2-methylpropyl) ester
- Propanethioic acid, 2-(acetyloxy)-, S-methyl ester
Uniqueness
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from other thioesters that lack this functional group, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
81357-56-4 |
|---|---|
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
S-pyridin-2-yl 2-methylpropanethioate |
InChI |
InChI=1S/C9H11NOS/c1-7(2)9(11)12-8-5-3-4-6-10-8/h3-7H,1-2H3 |
InChI-Schlüssel |
GWUFEEQNTFDEMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)SC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


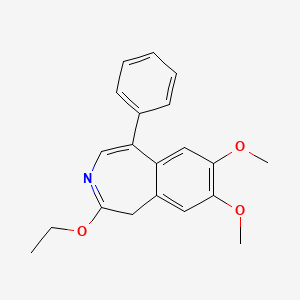
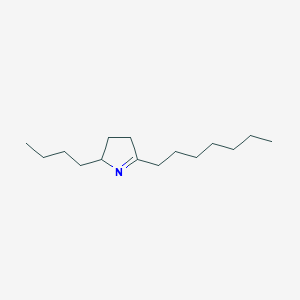

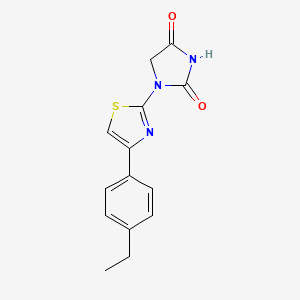

![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
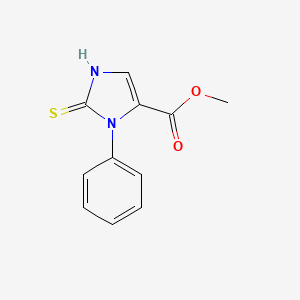
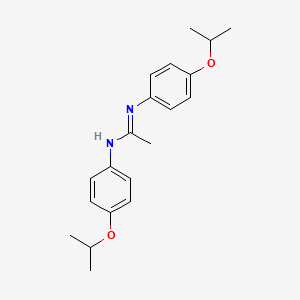

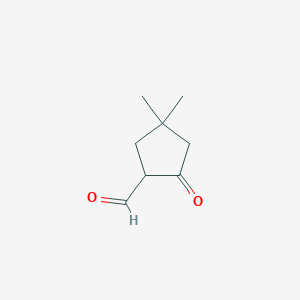
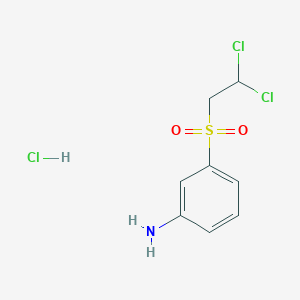
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)
